molecular formula C23H21ClN4O3 B2823664 2-(4-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946277-72-1

2-(4-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2823664
CAS RN: 946277-72-1
M. Wt: 436.9
InChI Key: OPSHZOHPABVFPS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on compounds structurally related to 2-(4-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has shown significant antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms. These compounds were derived from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing the potential for chemical modifications to enhance biological activity (Bektaş et al., 2007).

Antifungal and Physicochemical Properties

Compounds within this chemical framework have also been explored for their antifungal properties and physicochemical characteristics. A study on a novel potential antifungal compound from the 1,2,4-triazole class provided insights into solubility thermodynamics and partitioning processes in biologically relevant solvents. This research highlighted the compound's poor solubility in buffer solutions but better solubility in alcohols, pointing to the importance of physicochemical properties in drug design and delivery (Volkova, Levshin, & Perlovich, 2020).

Molecular Docking and Cancer Research

Further, the structural analogs have been studied for their potential in cancer research, with molecular docking studies indicating some derivatives as potent epidermal growth factor receptor (EGFR) inhibitors. Such studies underline the compound's role in designing new anticancer agents by understanding the tautomeric properties, conformations, and interactions within the binding pocket of EGFR (Karayel, 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSHZOHPABVFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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